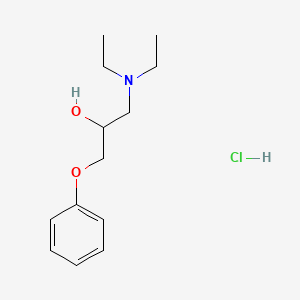![molecular formula C10H10ClNS B6342982 [2-(3-Thienyl)phenyl]amine hydrochloride CAS No. 1185065-26-2](/img/structure/B6342982.png)
[2-(3-Thienyl)phenyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(3-Thienyl)phenyl]amine hydrochloride” is a chemical compound that is used in scientific research . It is structurally related to methamphetamine, consisting of a thiophene group with an alkyl amine substituent at the 2-position . The molecular formula is C10H9NS .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves a four-step process. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene group with an alkyl amine substituent at the 2-position . The molecular weight is 175.25 .Chemical Reactions Analysis
Amines, including “this compound”, can undergo various reactions. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary. Amines of low molar mass are quite soluble in water; the borderline of solubility in water is at five or six carbon atoms . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .Scientific Research Applications
2-(3-Thienyl)phenyl]amine hydrochloride has been used in a variety of scientific research studies. It has been used to study the effects of various drugs on the central nervous system, as well as to investigate the mechanism of action of various drugs. It has also been used to study the biochemical and physiological effects of various drugs, such as the effects of psychotropic drugs on the brain. In addition, this compound has been used to study the effects of various drugs on the cardiovascular system, as well as to study the effects of various drugs on the immune system.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence several biochemical pathways, contributing to their diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The compound’s boiling point is 2770±150 °C , and its density is 1.196 , which may influence its bioavailability.
Result of Action
Given the diverse biological effects of thiophene derivatives, it can be inferred that the compound may have a wide range of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Thiophen-3-yl-phenylamine hydrochloride. The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . These conditions help maintain the stability of the compound and ensure its efficacy.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Thienyl)phenyl]amine hydrochloride in laboratory experiments include its low cost, ease of synthesis, and its ability to be used in a variety of research studies. Additionally, this compound has been shown to have an affinity for the serotonin transporter, making it a useful tool for studying the effects of various drugs on the central nervous system.
However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its effects on the cardiovascular system and immune system are not yet fully understood. Additionally, this compound is not approved for human use, and thus, its use in laboratory experiments should be done with caution.
Future Directions
The potential future directions of research on 2-(3-Thienyl)phenyl]amine hydrochloride include further investigation into its mechanism of action, its effects on the cardiovascular system and immune system, and its potential applications in the treatment of various diseases. Additionally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of production. Finally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential therapeutic applications.
Synthesis Methods
2-(3-Thienyl)phenyl]amine hydrochloride can be synthesized in the laboratory using a variety of methods. The most common method is the reaction of 3-thienylacetic acid with phenethylamine in the presence of hydrochloric acid. This reaction produces the desired compound as well as a byproduct, thienylacetamide. Other methods for synthesizing this compound include the reaction of 3-thienylacetonitrile with phenethylamine, and the reaction of 3-thienylacetaldehyde with phenethylamine.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Thiophen-3-yl-phenylamine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, 2-Thiophen-3-yl-phenylamine hydrochloride can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their conformation and function .
Cellular Effects
The effects of 2-Thiophen-3-yl-phenylamine hydrochloride on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. By altering the phosphorylation status of target proteins, 2-Thiophen-3-yl-phenylamine hydrochloride can impact various cellular functions, including cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 2-Thiophen-3-yl-phenylamine hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it has been reported to inhibit the activity of certain proteases by binding to their catalytic sites . Additionally, 2-Thiophen-3-yl-phenylamine hydrochloride can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
The effects of 2-Thiophen-3-yl-phenylamine hydrochloride can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions. Over time, the degradation products may accumulate, potentially affecting the compound’s biological activity. Long-term studies have shown that prolonged exposure to 2-Thiophen-3-yl-phenylamine hydrochloride can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 2-Thiophen-3-yl-phenylamine hydrochloride vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges. These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
2-Thiophen-3-yl-phenylamine hydrochloride is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity.
Transport and Distribution
The transport and distribution of 2-Thiophen-3-yl-phenylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Thiophen-3-yl-phenylamine hydrochloride within tissues can vary depending on factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-Thiophen-3-yl-phenylamine hydrochloride can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of nuclear localization signals (NLS) can direct the compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals (MTS) can facilitate its transport to the mitochondria, influencing mitochondrial function and energy metabolism.
properties
IUPAC Name |
2-thiophen-3-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-7H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQVRTCJFDGRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

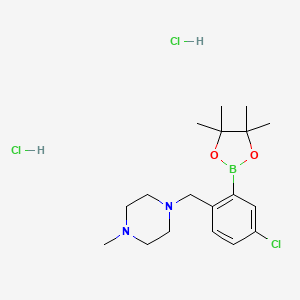
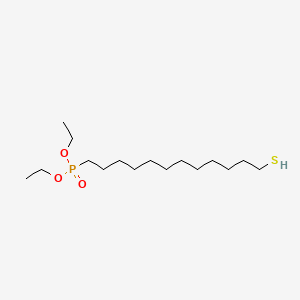
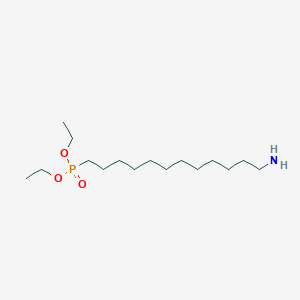
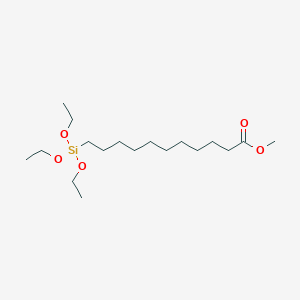
![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)
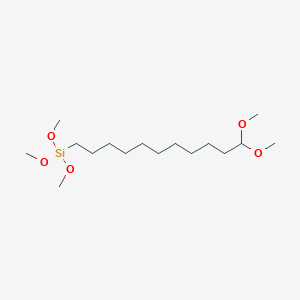


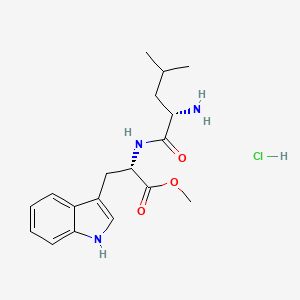
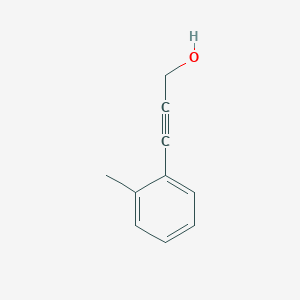


![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B6342971.png)
